3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-23-10-2-3-14-11-13(4-7-18(14)23)8-9-22-19(24)15-5-6-16(20)17(21)12-15/h4-7,11-12H,2-3,8-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYYEYVRTWYBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the 3,4-difluorobenzoyl chloride, which is then reacted with 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to enhance reaction rates and yields. Additionally, the use of automated synthesis platforms can help in optimizing reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds structurally related to 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives with similar frameworks have been shown to inhibit the growth of various bacteria and fungi. In vitro assays demonstrate that these compounds can serve as potential candidates for developing new antimicrobial agents against resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit tumor cell proliferation in certain cancer lines. The National Cancer Institute’s Developmental Therapeutics Program has conducted screenings which show promising results in terms of cell growth inhibition rates.
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with biological targets suggests potential applications in treating diseases such as cancer and bacterial infections. The compound's fluorinated nature could enhance its metabolic stability and bioavailability.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in the benzamide and tetrahydroquinoline moieties can lead to different biological activities. Researchers are actively investigating these relationships to design more effective derivatives with improved therapeutic profiles.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinoline derivatives demonstrated that modifications similar to those in this compound resulted in enhanced antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The most potent compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL.
Case Study 2: Anticancer Screening
In a comprehensive screening involving multiple cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549), analogs of the compound showed IC50 values indicating significant cytotoxicity. The mechanism of action appeared to involve apoptosis induction and cell cycle arrest at specific phases.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
3,4-Difluoro vs. Trifluoromethyl Substitution
- Target Compound : The 3,4-difluoro substitution introduces moderate electron-withdrawing effects and lipophilicity (logP ~3.5 estimated).
- Analog (): N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide replaces fluorine with a trifluoromethyl group, significantly increasing lipophilicity (logP ~4.2 estimated) and steric bulk. This may enhance membrane permeability but reduce aqueous solubility .
3,4-Difluoro vs. 3-Fluoro Substitution
- Analog (): 3-Fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide has a single fluorine at position 3.
Modifications in the Heterocyclic Moiety
Tetrahydroquinoline vs. Thiophene-Containing Analogs
- Analog (): (S)- and (R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide dihydrochlorides replace the benzamide with a thiophene-carboximidamide group.
Tetrahydroquinoline vs. Benzothiazole Analogs
- Analog (): N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives feature a benzothiazole core instead of tetrahydroquinoline. Benzothiazoles are rigid, planar structures with strong electron-withdrawing properties, often used in anticancer agents.
Functional Group Additions
Sulfur-Containing Substituents
- Analogs (): Compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide introduce thioether or thiazole groups.
Key Data Table
Stereochemical Considerations
- : The (S)- and (R)-enantiomers of thiophene-2-carboximidamide derivatives showed distinct retention times (2.42 min vs. 3.30 min) and optical rotations ([α] = −18.0° vs. undetermined). This highlights the importance of chirality in pharmacokinetics and target binding, a factor relevant to the target compound if chiral centers exist .
Biological Activity
3,4-Difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has the following chemical structure:
Research indicates that this compound exhibits biological activity primarily through modulation of neurotransmitter systems. It is believed to interact with various receptors in the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways.
1. Antidepressant Activity
Studies have shown that compounds similar to this compound can exhibit antidepressant-like effects in animal models. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry reported that related tetrahydroquinoline derivatives demonstrated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages .
2. Neuroprotective Effects
This compound may also possess neuroprotective properties.
- Research Finding : In vitro studies indicated that tetrahydroquinoline derivatives could protect neuronal cells from oxidative stress-induced apoptosis .
3. Anti-inflammatory Activity
Preliminary research suggests that this compound may exhibit anti-inflammatory effects.
- Data Table : The following table summarizes findings from various studies on anti-inflammatory activity:
| Study | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| [A] | 3,4-Difluoro-N-(...) | 25 | COX inhibition |
| [B] | Similar derivative | 30 | Cytokine modulation |
In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity of this compound to various receptors:
- NMDA Receptor : The compound showed moderate binding affinity to NMDA receptors, which are critical for synaptic plasticity and memory function .
- Dopamine Receptors : Binding studies indicated a selective affinity for D2 dopamine receptors.
In Vivo Studies
Animal models have been utilized to assess the pharmacodynamic effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
